Avagacestat, also known as BMS-708163, is a potent, orally bioavailable, small molecule that acts as a selective gamma-secretase inhibitor (GSI). [, , , , ] Gamma-secretase is an intramembranous protease complex responsible for cleaving various substrates, including the amyloid precursor protein (APP). [] Cleavage of APP by gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, which are considered central to the pathogenesis of Alzheimer's disease (AD). [, , , , , , , , , , , ]
Avagacestat consists of a sulfonamide group linked to a complex heterocyclic system. [, ] The heterocyclic system includes a 1,2,4-oxadiazole ring, a benzene ring, and a trifluoromethyl group. [, ] The specific stereochemistry of Avagacestat is crucial for its activity, as it is an enantiomerically pure compound with (R) configuration. [, ]
Avagacestat functions by inhibiting the gamma-secretase complex, a key enzyme in the production of Aβ peptides from APP. [, , , , , , , , , , , ] This inhibition occurs through direct binding of Avagacestat to the presenilin-1 N-terminal fragment, a crucial component of the gamma-secretase complex. [, ] This binding event prevents the complex from effectively cleaving APP, thus reducing the formation of Aβ peptides. [, , , , , , , , , , ] Despite being initially categorized as a "Notch-sparing" GSI, studies suggest that Avagacestat does not selectively inhibit Aβ production over Notch cleavage. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7